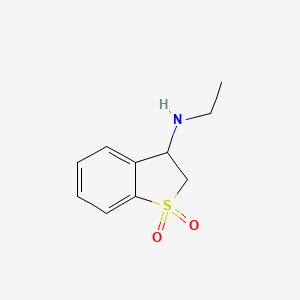
N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 281-116-0, also known as N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide, is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which lists substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide typically involves the reaction of 2,3-dihydrobenzo[b]thiophene with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide can be compared with similar compounds such as:
- 3-(Ethylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
- N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine
Uniqueness: The uniqueness of N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide lies in its specific structural features and the presence of the ethylamine group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
- 3-(Ethylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
- N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine
Biological Activity
N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H13NO2S
- Molecular Weight : 211.28 g/mol
- CAS Number : 43522829
This compound features a benzo[b]thiophene core structure, which is known for its potential therapeutic applications.
Pharmacological Activity
Recent studies have highlighted the following biological activities associated with this compound:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit potent antioxidant properties. The presence of the thiophene ring may enhance electron donation capabilities, contributing to free radical scavenging activity .
- Antimicrobial Effects : Preliminary tests show that derivatives of benzo[b]thiophene can possess significant antibacterial and antifungal properties. For instance, compounds structurally related to N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria .
- Cytotoxicity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. The SAR studies suggest that modifications to the thiophene moiety can enhance cytotoxicity against specific cancer types .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features. Key findings from SAR studies include:
- Substituent Effects : The position and nature of substituents on the thiophene and amine groups significantly influence biological activity. For example, alkyl substitutions at the nitrogen atom have been correlated with increased potency against microbial strains .
- Ring Modifications : Variations in the thiophene ring structure can lead to enhanced antioxidant and antimicrobial activities. Compounds with additional functional groups (e.g., hydroxyl or methoxy) often show improved bioactivity profiles .
Case Study 1: Antioxidant Evaluation
A study focused on the antioxidant capacity of several benzo[b]thiophene derivatives demonstrated that this compound exhibited a notable reduction in lipid peroxidation in vitro. The IC50 value was comparable to established antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Testing
In a comparative study of antimicrobial activity, N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine was tested against Staphylococcus aureus and Escherichia coli. The compound showed an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against S. aureus, indicating promising antimicrobial potential compared to standard antibiotics .
Properties
CAS No. |
83863-52-9 |
|---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
N-ethyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C10H13NO2S/c1-2-11-9-7-14(12,13)10-6-4-3-5-8(9)10/h3-6,9,11H,2,7H2,1H3 |
InChI Key |
LTMBFZGPQJDUIM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CS(=O)(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















